7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of organic compounds known for their diverse biological activities Coumarins are naturally occurring lactones found in various plants, fungi, and bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to form the coumarin core structure. The hydroxyl and methoxy groups can be introduced through selective functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pechmann condensation or other synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is often considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a probe in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.
Industry: The compound is used in the development of dyes, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anticancer applications, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Comparison with Similar Compounds
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
6,8-Difluoro-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Contains fluorine atoms, which can enhance its stability and bioavailability.
7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid:
Uniqueness: The presence of both hydroxyl and methoxy groups in 7-Hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid contributes to its unique chemical properties, such as increased solubility and specific reactivity patterns. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
7-hydroxy-6-methoxy-2-oxochromene-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c1-16-9-3-5-2-6(10(13)14)11(15)17-8(5)4-7(9)12/h2-4,12H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNWMOVVNNSHBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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